molecular formula C19H19N3O3 B5553862 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B5553862
M. Wt: 337.4 g/mol
InChI Key: DWIQQKGTJVOHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a quinazolinone derivative characterized by a bicyclic quinazolin-2,4-dione core substituted with an ethyl group at the N3 position and an acetamide moiety linked to an N-(2-methylphenyl) group. Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-21-18(24)14-9-5-7-11-16(14)22(19(21)25)12-17(23)20-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIQQKGTJVOHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a member of the quinazolinone family, which is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 882070-64-6

Research indicates that quinazolinone derivatives exhibit various mechanisms of action that contribute to their biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties through various assays, including DPPH and ABTS. The presence of specific substituents on the quinazolinone scaffold enhances its ability to scavenge free radicals .
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as:
    • Cyclooxygenase-2 (COX-2) : Important for inflammation and cancer progression.
    • Lactate Dehydrogenase A (LDHA) : Associated with tumor metabolism and growth .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including LoVo and HCT-116. The mechanism involves the modulation of apoptosis regulators like Bax and Bcl-2, leading to cell cycle arrest and apoptosis induction .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide:

Activity Type Assay/Method IC50 Values (µM) Remarks
AntioxidantDPPH0.165 - 0.191Comparable to standard antioxidants .
COX-2 InhibitionEnzyme Assay281.374Effective compared to quercetin .
LDHA InhibitionEnzyme Assay251.780Significant inhibition observed .
Cytotoxicity (LoVo)MTT Assay294.32Induces apoptosis via caspase activation .
Cytotoxicity (HCT-116)MTT Assay298.05Cell cycle arrest in G1 phase noted .

Case Study 1: Antioxidant Evaluation

In a study evaluating various quinazolinone derivatives, it was found that the introduction of hydroxyl groups at specific positions significantly enhanced antioxidant activity. The compound's structure allowed it to chelate metals effectively, further contributing to its antioxidant capabilities .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the cytotoxic effects on colorectal cancer cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins after treatment with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues, supported by experimental data from diverse sources:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) logP Key Biological Findings Reference
Target Compound Quinazolin-2,4-dione - N3: Ethyl
- Acetamide: N-(2-methylphenyl)
~395 (estimated) ~3.9 N/A (Data inferred from analogues)
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide Quinazolin-2,4-dione - N3: 3,4,5-Trimethoxyphenyl
- Acetamide: N-(2-chlorobenzyl)
535.96 4.2 Enhanced kinase inhibition due to trimethoxyphenyl group; chlorobenzyl improves binding affinity
2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-substitutedphenyl)acetamide (5a-d) Quinazolin-4-one - N3: Allyl
- Thioacetamide linkage
- Substituents: 4-Cl, 4-Br, 4-F, 4-NO2
400–450 3.5–4.1 Thioether linkage increases metabolic stability; nitro-substituted derivative shows potent anticancer activity (IC50 = 8.2 µM)
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-hydrazineyl-2-oxo-ethyl)acetamide Quinazolin-2,4-dione - N3: Hydrazineyl-oxoethyl 318.3 1.2 Dual activity as MAO-B inhibitor (Ki = 0.4 µM) and antioxidant; low logP limits bioavailability
2-[6,7-Dimethoxy-3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide Quinazolin-2,4-dione - N3: 3-Methoxyphenyl
- 6,7-Dimethoxy
- Acetamide: N-(4-ethoxyphenyl)
505.53 4.5 High logP enhances CNS penetration; ethoxy group improves solubility in lipid membranes

Key Observations:

Substituent Effects on Bioactivity :

  • The ethyl group at N3 in the target compound balances lipophilicity and steric bulk, contrasting with the allyl group in compound 5a-d, which introduces conformational flexibility but reduces metabolic stability .
  • Trimethoxyphenyl substitution (as in ) enhances kinase inhibition by mimicking ATP-binding motifs, whereas the 2-methylphenyl group in the target compound may favor hydrophobic interactions with protein pockets.

Pharmacokinetic Considerations :

  • The 2-methylphenyl group in the target compound confers a logP (~3.9) comparable to CNS-active drugs, whereas hydrazineyl derivatives (logP = 1.2) prioritize solubility over membrane permeability .

Structural Diversity in Quinazolinones: Methoxy/ethoxy substitutions (e.g., ) increase molecular weight and polarity, affecting tissue distribution. The target compound’s lack of methoxy groups may limit off-target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.